
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one, also known as DMDD, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMDD belongs to the class of benzofuran compounds and is characterized by its ability to act as a potent inhibitor of the enzyme monoamine oxidase (MAO).
作用機序
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one acts as a potent and selective inhibitor of MAO, with a preference for the MAO-B isoform. The inhibition of MAO-B activity by (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one leads to an increase in the levels of dopamine, which has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one can protect neuronal cells from oxidative stress-induced damage, reduce the accumulation of beta-amyloid protein, and inhibit the formation of reactive oxygen species. In vivo studies have shown that (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one can improve cognitive function, reduce motor deficits, and protect against neurotoxicity induced by various agents.
実験室実験の利点と制限
One of the main advantages of using (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one in lab experiments is its high potency and selectivity for MAO-B, which allows for precise modulation of dopamine levels. (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one is also relatively stable and can be easily synthesized and purified. However, one of the limitations of using (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one is its potential toxicity, especially at high doses. Careful dose-response studies are required to ensure the safety of using (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one in experimental settings.
将来の方向性
There are several future directions for the use of (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one in scientific research. One potential application is in the development of novel therapies for neurodegenerative disorders such as Parkinson's disease. (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one may also have potential in the treatment of depression and other mood disorders, as well as in the prevention of age-related cognitive decline. Further studies are needed to elucidate the precise mechanisms of action of (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one and to explore its potential therapeutic applications.
合成法
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and 2-methyl-4H-benzo[b][1,4]oxazine-3,7-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one has been extensively used in scientific research as a tool to investigate the role of MAO in various physiological and pathological conditions. MAO is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have significant effects on behavior and mood.
特性
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-15(22-3)8-7-14-18(20)17(24-19(11)14)9-12-5-6-13(21-2)10-16(12)23-4/h5-10H,1-4H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRALIAPGBZHO-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

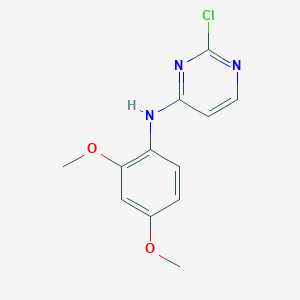
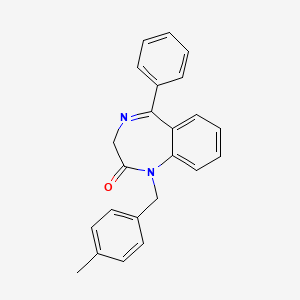
![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)
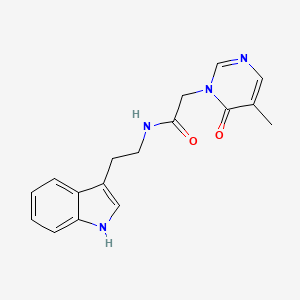
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)
![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)
![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)
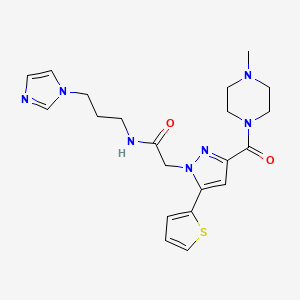
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

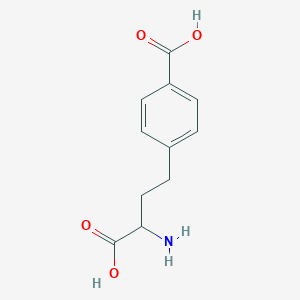
![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)
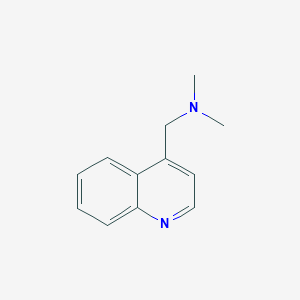
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)